

The Role of Cadherin-11 in Epithelial-Mesenchymal Transition: A Technical Guide

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Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. A key molecular event during EMT is the "cadherin switch," characterized by the downregulation of E-cadherin and the upregulation of mesenchymal cadherins, such as **Cadherin-11** (CDH11). This guide provides an in-depth examination of the molecular mechanisms by which **Cadherin-11** drives EMT, focusing on its role in critical signaling pathways, its impact on cellular behavior, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate role of **Cadherin-11** in EMT and disease.

Introduction: The Cadherin Switch in EMT

Epithelial-mesenchymal transition is a complex process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties.[1][2] A hallmark of this transition is the alteration in the expression of cadherin cell adhesion molecules.[1] The loss of E-cadherin, which is crucial for the formation of adherens junctions in epithelial tissues, is a critical step in the initiation of EMT.[2] Concurrently, the expression of N-cadherin and **Cadherin-11** is often upregulated, a phenomenon referred to as the "cadherin switch".[3][4] **Cadherin-11**, also

known as OB-cadherin, is a type II classical cadherin predominantly expressed in mesenchymal cells.[4][5] Its aberrant expression in cancer cells is strongly associated with increased invasion, metastasis, and poor prognosis in various cancers, including breast and prostate cancer.[4][5][6]

Core Signaling Pathways Modulated by Cadherin-11 in EMT

Cadherin-11 is not merely a structural component of mesenchymal cells; it actively participates in intracellular signaling cascades that promote the EMT phenotype. The following sections detail the key signaling pathways influenced by **Cadherin-11**.

The Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is a common feature of many cancers. **Cadherin-11** plays a pivotal role in activating this pathway during EMT.

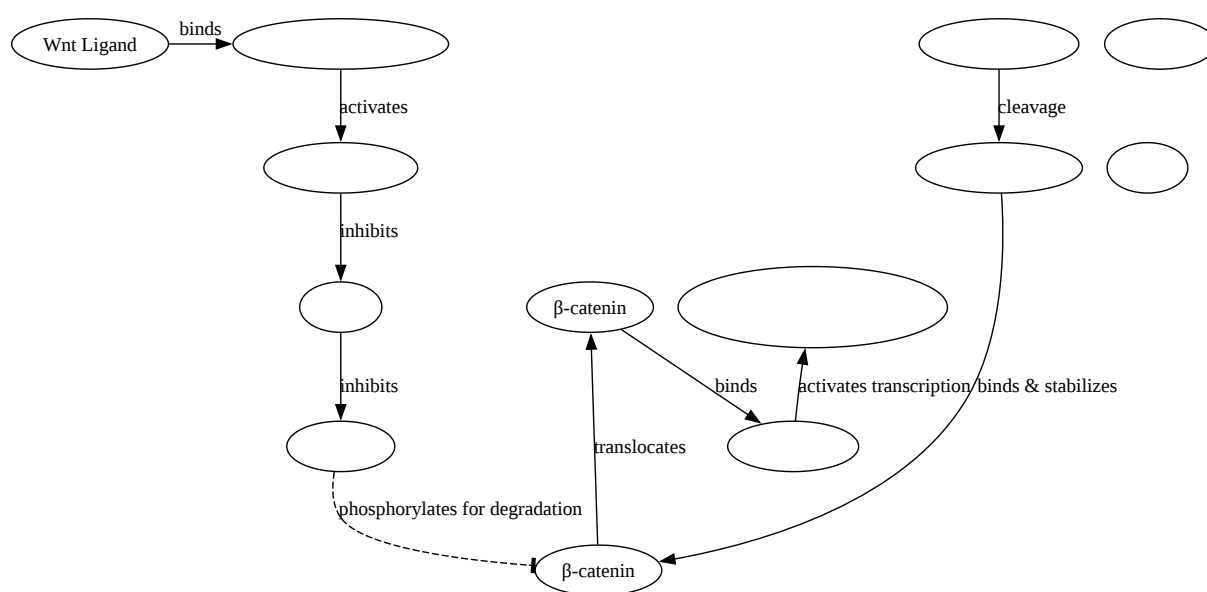
Mechanism of Activation:

In the absence of Wnt signaling, cytoplasmic β -catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive EMT. [7]

Cadherin-11 enhances Wnt/ β -catenin signaling through several mechanisms:

- **Stabilization and Translocation of β -catenin:** **Cadherin-11** can bind to β -catenin at the cell membrane. It is suggested that cleavage of **Cadherin-11** can lead to the formation of carboxy-terminal fragments (CTFs) that remain bound to β -catenin. This complex can then co-localize in the nucleus, preserving β -catenin activity and promoting the transcription of Wnt target genes.[8] Inhibiting this cleavage leads to β -catenin phosphorylation and reduced Wnt signaling.[8]

- Transcriptional Regulation: Studies have shown a positive correlation between the expression of **Cadherin-11** and β -catenin, as well as Wnt pathway components like WNT2 and TCF12.[7] Knockdown of **Cadherin-11** has been shown to decrease the expression of β -catenin and its downstream targets, such as c-Myc and MMP7.[7]



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Transforming Growth Factor- β (TGF- β) Signaling

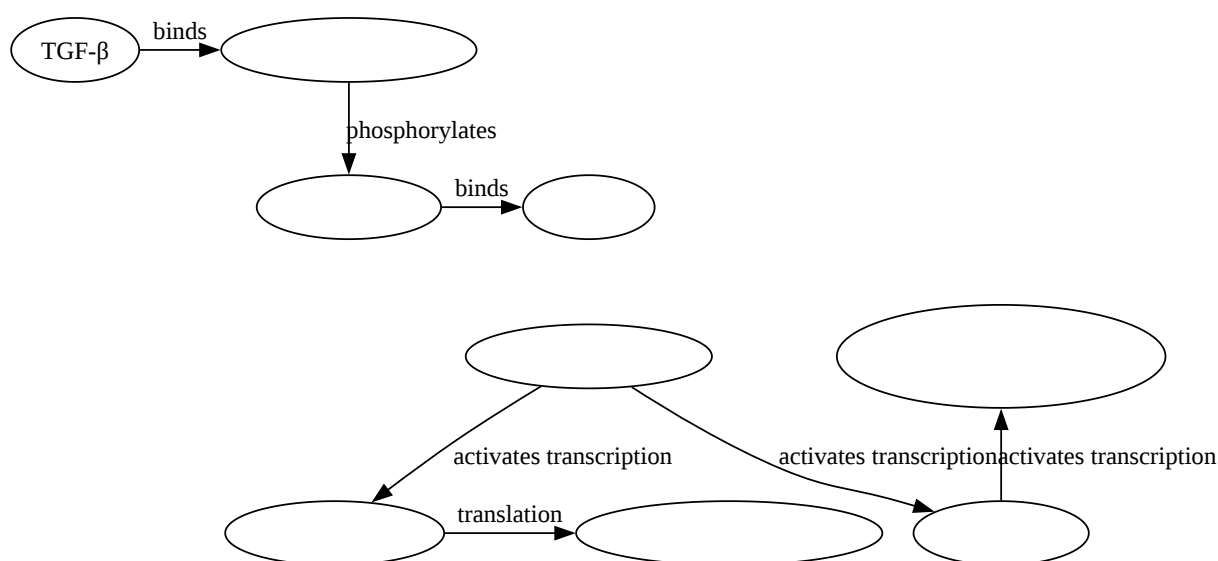
TGF- β is a potent inducer of EMT in various cell types.[9] **Cadherin-11** is implicated as a key downstream effector in TGF- β -mediated EMT.

Mechanism of Interaction:

TGF- β signaling initiates by binding to its receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins. Activated Smads translocate to the nucleus and regulate the transcription of target genes, including those that orchestrate the EMT program.

Cadherin-11 is involved in this pathway in the following ways:

- Upregulation by TGF- β : TGF- β has been shown to upregulate the expression of **Cadherin-11** in lung epithelial cells.[\[10\]](#)
- Mediation of TGF- β -induced EMT: Knockdown of **Cadherin-11** can reduce TGF- β -induced expression of mesenchymal markers like collagen type 1 alpha 1 (Col1a1) and the transcription factor Snail2/Slug.[\[10\]](#) This suggests that **Cadherin-11** is a necessary component for the full execution of the TGF- β -induced EMT program.[\[10\]](#)
- Regulation of TGF- β Production: In the context of pulmonary fibrosis, **Cadherin-11** expression on alveolar macrophages is associated with the production of TGF- β , suggesting a potential positive feedback loop.[\[10\]](#)



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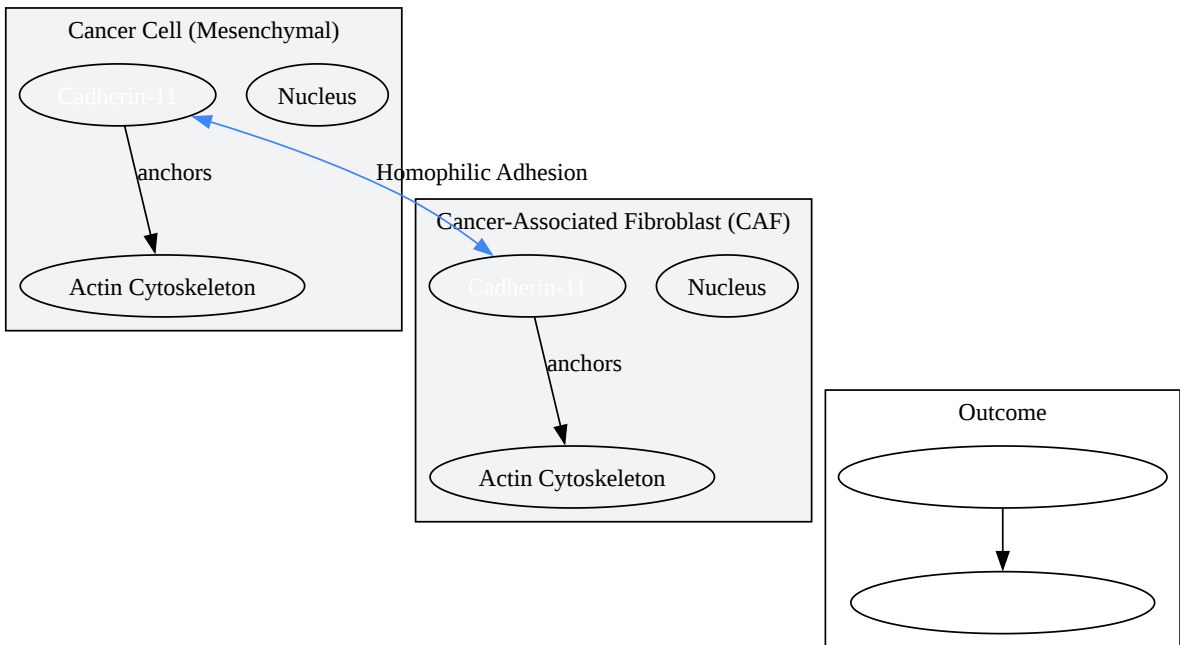
Interaction with Tumor Stroma: The Role of Fibroblasts

A crucial aspect of **Cadherin-11** function in EMT is its ability to mediate interactions between cancer cells and fibroblasts in the tumor microenvironment.[3][11] This interaction promotes a more aggressive and invasive phenotype.

Mechanism of Interaction:

Cancer cells that have undergone EMT and express **Cadherin-11** can form adherens junctions with **Cadherin-11**-positive cancer-associated fibroblasts (CAFs).[3] This "hijacking" of fibroblasts by cancer cells leads to:

- **Enhanced Co-invasion:** **Cadherin-11**-mediated adhesion allows cancer cells to migrate along fibroblasts, utilizing their motility to invade the surrounding matrix more effectively.[3][11]
- **Increased Invasion Speed and Persistence:** This co-invasion results in higher invasion speed, velocity, and persistence of the cancer cells.[3][11]
- **Promotion of Tumor Growth and Metastasis:** In vivo studies have confirmed that the interaction between **Cadherin-11**-expressing cancer cells and fibroblasts promotes tumor growth and distant metastasis.[3][11]



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Quantitative Data on Cadherin-11 in EMT

The upregulation of **Cadherin-11** and its functional consequences in EMT have been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: **Cadherin-11** Expression in EMT

Cell Line/Tissue	Condition	Fold Change in CDH11 mRNA	Fold Change in CDH11 Protein	Reference
Breast Carcinoma	Malignant vs. Healthy	Significantly Overexpressed (P=0.040)	Significantly Overexpressed (P<0.0001)	[6]
Ovarian Tumors	Benign vs. Malignant	Decreased with Malignancy	Decreased with Malignancy	[12][13]
Glioblastoma Cells	Control vs. CDH11 shRNA	-	77-93% Reduction	[4]
4T1 Mouse Breast Cancer Cells	Wild-Type vs. CDH11 Overexpression	Significantly Increased	-	[3]

Table 2: Functional Consequences of **Cadherin-11** Modulation in EMT

Cell Line	Experimental Condition	Effect on Migration	Effect on Invasion	Reference
Triple Negative Breast Cancer Cells	siCDH11	Attenuated	Attenuated	[7]
Ewing Sarcoma Cells	CDH11 Depletion	Inhibited	-	[14]
Glioblastoma Cells	CDH11 Knockdown	-	Reduced	[4]
A549 Lung Cancer Cells	Cdh11 Knockdown (with TGF-β)	-	Reduced mesenchymal morphogenesis	[10]
MDA-MB-231 (with fibroblasts)	Co-culture	Increased speed and velocity	Increased speed and velocity	[15]

Experimental Protocols for Studying Cadherin-11 in EMT

This section provides detailed methodologies for key experiments used to investigate the role of **Cadherin-11** in EMT.

siRNA-mediated Knockdown of Cadherin-11

This protocol is for the transient knockdown of **Cadherin-11** expression to assess its functional role.

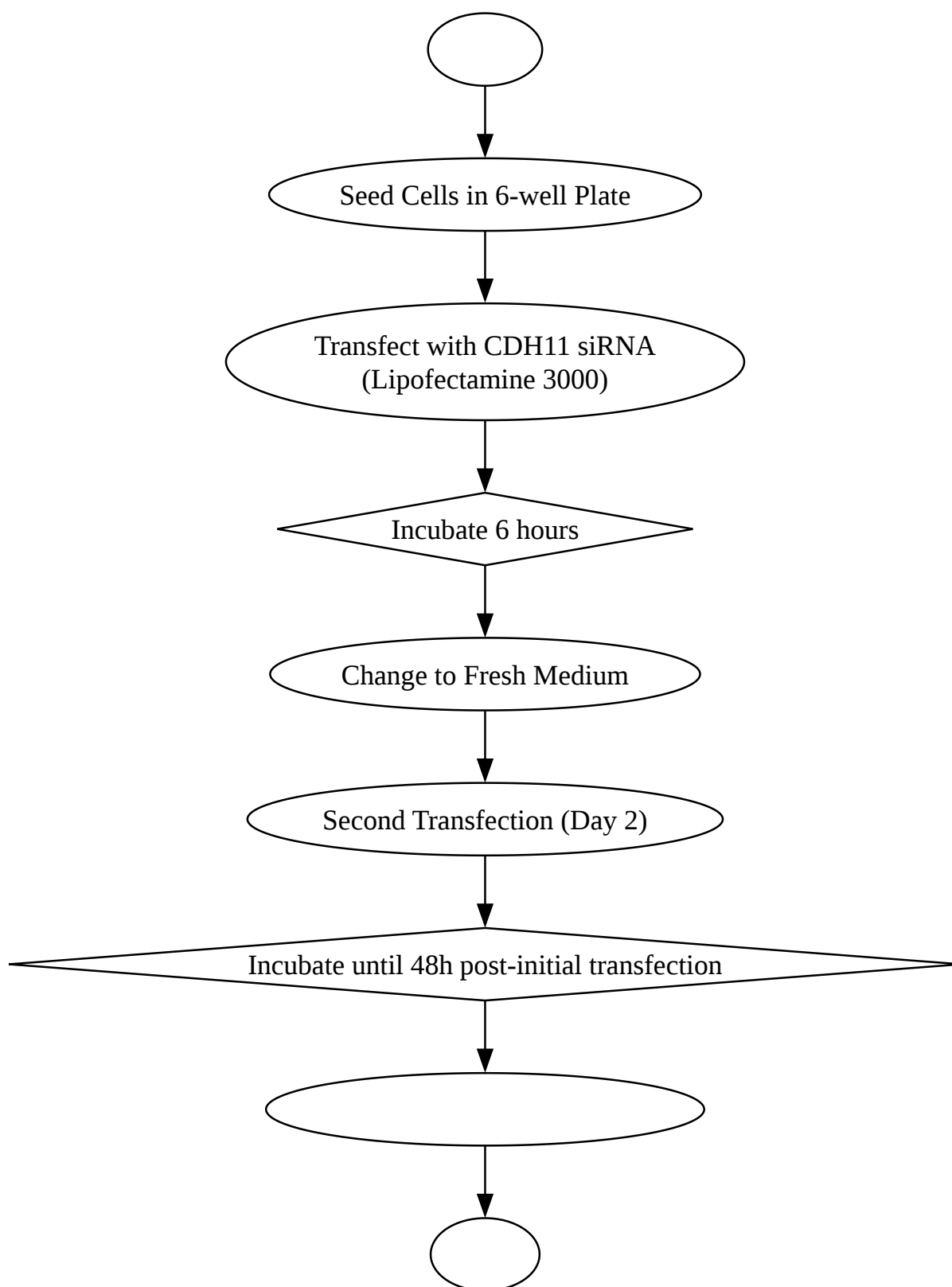
Materials:

- On-Target plus Human CDH11 siRNA-SMARTpool (e.g., Dharmacon)
- Lipofectamine 3000 Transfection Reagent (or similar)
- Opti-MEM I Reduced Serum Medium
- DMEM with 10% FBS
- 6-well plates
- Target cells (e.g., MDA-MB-231, Hs578t)

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 3×10^5 cells/well for MDA-MB-231). Culture in DMEM with 10% FBS without antibiotics.
- Transfection Complex Preparation:
 - For each well, dilute 80 nM of CDH11 siRNA into serum-free DMEM.
 - In a separate tube, dilute Lipofectamine 3000 into serum-free DMEM according to the manufacturer's instructions.

- Combine the diluted siRNA and Lipofectamine 3000, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
- Transfection: Add the transfection complexes dropwise to the cells.
- Incubation and Medium Change: Incubate the cells for 6 hours at 37°C. After incubation, replace the medium with fresh DMEM containing 10% FBS.
- Second Transfection (Optional but Recommended): The following day, repeat the transfection process.
- Harvesting: 48 hours after the initial transfection, cells can be harvested for downstream analysis (e.g., Western blot, functional assays).[\[16\]](#)



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Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Materials:

- Confluent cell monolayer in a 6-well or 12-well plate
- Sterile 200 µl or 1 ml pipette tip
- Phosphate-buffered saline (PBS)
- Culture medium (serum-free or with specific treatments)
- Microscope with a camera

Procedure:

- Cell Culture: Grow cells to a confluent monolayer.
- Creating the Scratch: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.[\[17\]](#)[\[18\]](#)
- Washing: Gently wash the cells with PBS to remove detached cells.[\[17\]](#)[\[18\]](#)
- Adding Medium: Add fresh culture medium. This can be serum-free medium to minimize cell proliferation or medium containing specific inhibitors or activators.
- Imaging (Time 0): Immediately capture images of the scratch at defined locations. Mark the plate to ensure the same fields are imaged over time.
- Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound is closed.[\[17\]](#)
- Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the rate of wound closure.

Transwell Invasion Assay

This assay measures the invasive potential of cells through an extracellular matrix.

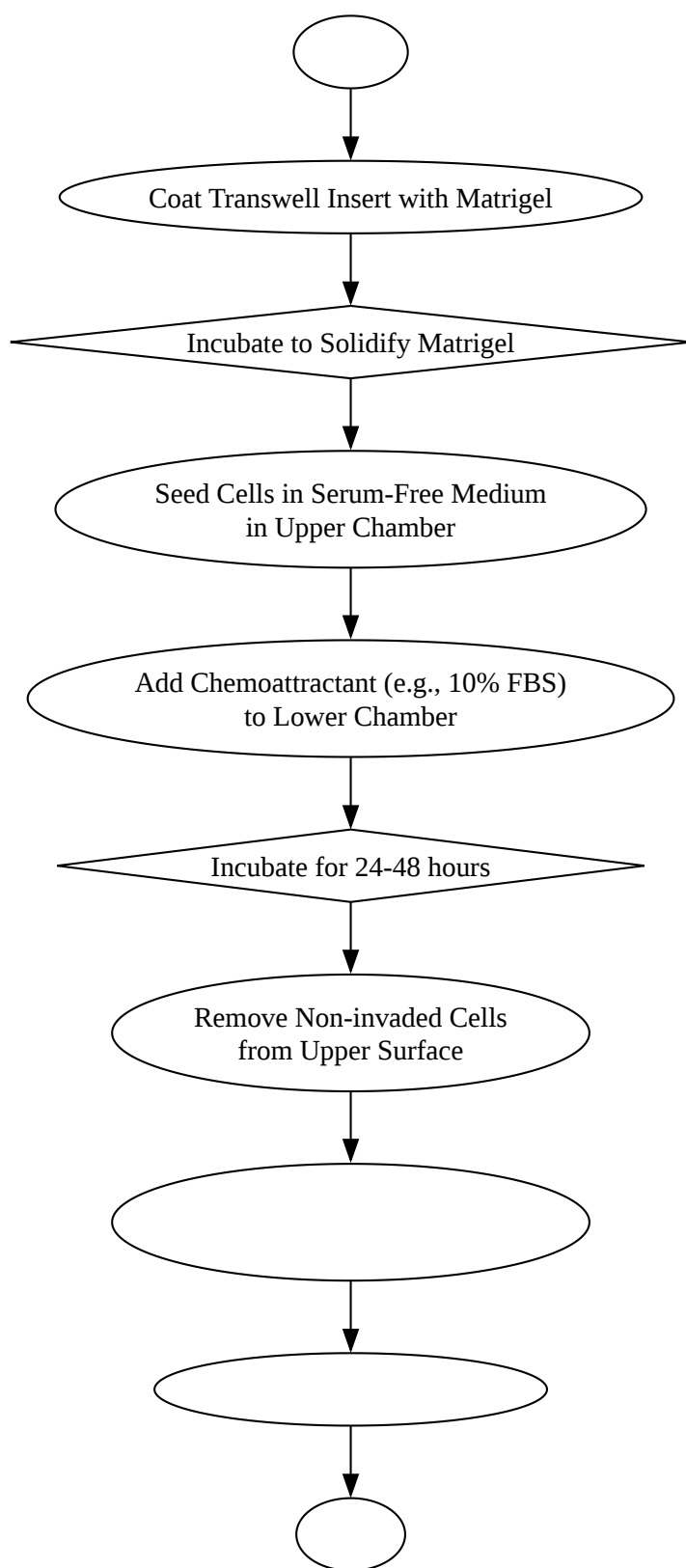
Materials:

- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- Matrigel Basement Membrane Matrix (or similar)
- Serum-free culture medium
- Culture medium with 10% FBS (as a chemoattractant)
- Cotton swabs
- Fixation solution (e.g., methanol or 4% paraformaldehyde)
- Staining solution (e.g., 0.1% crystal violet)

Procedure:

- Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add 50-100 μ l of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 30-60 minutes to allow it to solidify.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Cell Seeding: Resuspend cells in serum-free medium. Seed a defined number of cells (e.g., $2.5-5 \times 10^4$) into the upper chamber of the coated inserts.[\[19\]](#)
- Chemoattractant: Add medium containing 10% FBS to the lower chamber.
- Incubation: Incubate the plate at 37°C for 24-48 hours.
- Removing Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
- Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution for 10-20 minutes. Stain the cells with crystal violet for 10-20 minutes.

- Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification: Count the number of stained cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured.



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TCF/LEF Luciferase Reporter Assay

This assay is used to measure the activity of the Wnt/ β -catenin signaling pathway.

Materials:

- TCF/LEF Luciferase Reporter Vector (containing TCF/LEF response elements driving firefly luciferase)
- Control vector with a constitutively expressed Renilla luciferase (for normalization)
- Lipofectamine 2000 (or similar)
- Dual-Luciferase® Reporter Assay System (e.g., Promega)
- Luminometer

Procedure:

- Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Treatment: After 24 hours, treat the cells with the desired stimuli (e.g., Wnt3a conditioned medium, or in the context of **Cadherin-11** studies, cells with varying levels of **Cadherin-11** expression).
- Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
- Luciferase Assay:
 - Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the firefly luciferase activity using a luminometer.
 - Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to the same sample and measure the Renilla luciferase activity.

- Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the control condition.[22][23][24]

Conclusion and Future Directions

Cadherin-11 has emerged as a critical player in the epithelial-mesenchymal transition, actively promoting a more invasive and metastatic phenotype. Its intricate involvement in the Wnt/ β -catenin and TGF- β signaling pathways, as well as its ability to mediate interactions with the tumor microenvironment, underscores its significance as a potential therapeutic target. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted roles of **Cadherin-11** in EMT and cancer progression.

Future research should focus on further dissecting the downstream effectors of **Cadherin-11**-mediated signaling and exploring the therapeutic potential of targeting **Cadherin-11** in combination with other anti-cancer agents. A deeper understanding of the regulatory mechanisms governing **Cadherin-11** expression and function will be instrumental in the development of novel strategies to combat cancer metastasis.

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